O-Methyl (2,6-diethylphenyl)carbamothioate
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Overview
Description
O-Methyl (2,6-diethylphenyl)carbamothioate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a carbamothioate group attached to a 2,6-diethylphenyl ring. This compound is often used in scientific research due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl (2,6-diethylphenyl)carbamothioate typically involves the reaction of 2,6-diethylphenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the carbamothioate by the addition of sulfur. The reaction conditions usually involve moderate temperatures and the use of a suitable solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
O-Methyl (2,6-diethylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
O-Methyl (2,6-diethylphenyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of O-Methyl (2,6-diethylphenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes involved in metabolic processes, leading to the disruption of cellular functions. For example, in its use as a pesticide, it inhibits acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death .
Comparison with Similar Compounds
Similar Compounds
- O-Methyl (2,6-diethylphenyl)carbamate
- O-Methyl (2,6-diethylphenyl)carbamodithioate
- O-Methyl (2,6-diethylphenyl)carbamoyl chloride
Uniqueness
O-Methyl (2,6-diethylphenyl)carbamothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it has a higher efficacy in certain applications, such as pest control, due to its ability to form stable interactions with target enzymes .
Properties
CAS No. |
62603-60-5 |
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Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
O-methyl N-(2,6-diethylphenyl)carbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-4-9-7-6-8-10(5-2)11(9)13-12(15)14-3/h6-8H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
NCZFXOBJOIJRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)OC |
Origin of Product |
United States |
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